Methyltris(2-octadecanoylethyl)ammonium hydrogen sulphate
Description
Methyltris(2-octadecanoylethyl)ammonium hydrogen sulphate is a quaternary ammonium salt characterized by a central methyltris-ammonium group bound to three 2-octadecanoylethyl chains and a hydrogen sulphate counterion. The compound is registered under CAS numbers listed in chemical databases, though specific applications remain understudied in publicly available literature .
Properties
CAS No. |
94213-62-4 |
|---|---|
Molecular Formula |
C61H121NO7S |
Molecular Weight |
1012.7 g/mol |
IUPAC Name |
hydrogen sulfate;methyl-tris(3-oxoicosyl)azanium |
InChI |
InChI=1S/C61H120NO3.H2O4S/c1-5-8-11-14-17-20-23-26-29-32-35-38-41-44-47-50-59(63)53-56-62(4,57-54-60(64)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-2)58-55-61(65)52-49-46-43-40-37-34-31-28-25-22-19-16-13-10-7-3;1-5(2,3)4/h5-58H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI Key |
HRAIMTSEQYIOFN-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)CC[N+](C)(CCC(=O)CCCCCCCCCCCCCCCCC)CCC(=O)CCCCCCCCCCCCCCCCC.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyltris(2-octadecanoylethyl)ammonium hydrogen sulphate typically involves the reaction of a tertiary amine with octadecanoyl chloride in the presence of a base, followed by quaternization with methyl iodide and subsequent treatment with hydrogen sulphate. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process includes steps such as purification and crystallization to ensure the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
Methyltris(2-octadecanoylethyl)ammonium hydrogen sulphate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the hydrogen sulphate group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and nucleophiles like sodium hydroxide. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
Methyltris(2-octadecanoylethyl)ammonium hydrogen sulphate has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical processes.
Biology: Employed in the study of cell membranes and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of personal care products, lubricants, and coatings.
Mechanism of Action
The mechanism of action of Methyltris(2-octadecanoylethyl)ammonium hydrogen sulphate involves its interaction with lipid membranes and proteins. The compound’s long alkyl chains allow it to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, its quaternary ammonium group can interact with negatively charged molecules, affecting various biochemical pathways .
Comparison with Similar Compounds
Methyltris[2-[(1-oxooctadecyl)oxy]ethyl]ammonium Methyl Sulphate
- Structure: Shares the methyltris-ammonium core but substitutes octadecanoylethyl groups with ether-linked 1-oxooctadecyl chains.
- Properties : The ether linkage may enhance solubility in polar organic solvents compared to ester-linked analogs.
Methyltris[2-oleoylethyl]ammonium Methyl Sulphate
- Structure: Features unsaturated oleoyl chains instead of saturated octadecanoyl groups.
- Properties : Unsaturation introduces kinks in the hydrocarbon tails, reducing melting points and improving fluidity at room temperature.
- Applications: Potential use in lipid-based drug delivery systems or as a biodegradable surfactant .
Triethyl(2-((1-oxodecyl)oxy)ethyl)ammonium Ethyl Sulphate
- Structure : Triethylammonium core with shorter decyl chains and an ethyl sulphate counterion.
- Properties : Shorter chains increase water solubility but reduce micelle-forming capacity.
- Applications : May serve as a phase-transfer catalyst or in textile softening agents .
Comparison with Inorganic Ammonium Sulphates
Ammonium Ceric Sulphate (Ceric Ammonium Sulphate)
- Structure: Inorganic complex with a ceric (Ce⁴⁺) center, ammonium ions, and sulphate groups.
- Properties : Oxidizing agent with high solubility in water (unlike the hydrophobic organic analog).
- Applications : Used in redox titrations and organic synthesis, contrasting with the surfactant role of methyltris compounds .
Ammonium Hydrogen Sulphate (NH₄HSO₄)
- Structure: Simple inorganic salt with a 1:1 ammonium-to-sulphate ratio.
- Properties : Hygroscopic solid, highly water-soluble, and thermally stable up to 350°C.
- Applications : Industrial catalyst in esterification and alkylation reactions, unlike the organic analog’s surfactant applications .
Biological Activity
Methyltris(2-octadecanoylethyl)ammonium hydrogen sulphate (MTOAHS) is a quaternary ammonium compound that has garnered attention for its biological activity, particularly its antimicrobial properties. This article provides a comprehensive overview of the biological activity of MTOAHS, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
MTOAHS is characterized by the following chemical structure:
- Molecular Formula : CHNOS
- Molecular Weight : 455.79 g/mol
- CAS Number : 13173048
The compound consists of a central nitrogen atom bonded to three long-chain fatty acid residues (2-octadecanoylethyl) and a sulfate group, which contributes to its amphiphilic nature.
Antimicrobial Properties
Research indicates that MTOAHS exhibits significant antimicrobial activity against a variety of pathogens, including bacteria and fungi. The following table summarizes the antimicrobial efficacy of MTOAHS against selected microorganisms:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
The MIC values indicate the lowest concentration at which MTOAHS inhibits the growth of these microorganisms, demonstrating its potential as an antimicrobial agent.
The antimicrobial activity of MTOAHS is primarily attributed to its ability to disrupt microbial cell membranes. The amphiphilic nature of the compound allows it to insert into lipid bilayers, leading to increased permeability and eventual cell lysis. This mechanism is similar to other quaternary ammonium compounds, which are known for their membrane-disrupting properties.
Case Studies
Several studies have investigated the effectiveness of MTOAHS in various applications:
- Wound Healing : A study evaluated the use of MTOAHS in topical formulations for wound healing in diabetic rats. The results indicated that wounds treated with MTOAHS exhibited faster healing rates and reduced bacterial colonization compared to control groups. Histological analysis showed enhanced granulation tissue formation and collagen deposition.
- Food Preservation : Another study explored the application of MTOAHS as a food preservative. The compound was tested on various food items, including meat and dairy products. Results demonstrated significant reductions in microbial load, extending shelf life without adversely affecting food quality.
- Cosmetic Applications : Research has also focused on the use of MTOAHS in cosmetic formulations due to its antimicrobial properties. Formulations containing MTOAHS were shown to inhibit the growth of skin pathogens, potentially reducing acne outbreaks and improving overall skin health.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
